Loracarbef-d5 is a deuterated derivative of Loracarbef, which is classified as a carbacephem antibiotic. This compound is notable for its antibacterial properties against various pathogens associated with community-acquired infections, including those affecting the respiratory tract, skin, and urinary tract. The incorporation of deuterium atoms enhances the compound's stability and metabolic profile, making it a valuable tool in both clinical and research settings.
Loracarbef-d5 is synthesized from Loracarbef through methods that introduce deuterium into the molecular structure. As a member of the beta-lactam class of antibiotics, it shares similarities with cephalosporins and penicillins, functioning primarily through the inhibition of bacterial cell wall synthesis. Its unique characteristics stem from the incorporation of deuterium, which can slow metabolic degradation and potentially reduce toxicity compared to its non-deuterated counterpart.
The synthesis of Loracarbef-d5 involves several key steps:
The industrial production of Loracarbef-d5 typically mirrors these laboratory methods but is scaled up for efficiency. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to optimize yields and purity while controlling reaction conditions like temperature and pressure .
The molecular formula of Loracarbef-d5 is , indicating the presence of deuterium in place of hydrogen atoms within the structure. The compound features a beta-lactam ring characteristic of its antibiotic class.
Loracarbef-d5 can undergo various chemical reactions:
Reactions are typically conducted under controlled conditions to ensure specificity and yield:
Loracarbef-d5 functions similarly to other beta-lactam antibiotics by inhibiting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. By binding to these proteins, Loracarbef-d5 disrupts the cross-linking of peptidoglycan chains, leading to weakened cell walls and ultimately bacterial lysis . This mechanism underpins its effectiveness against a range of bacterial pathogens.
Loracarbef-d5 exhibits characteristics typical of beta-lactam antibiotics:
The presence of deuterium alters its chemical properties compared to non-deuterated forms:
Loracarbef-d5 has significant applications in scientific research:
Loracarbef-d5 (CAS 1346597-29-2) is a deuterium-labeled analog of the second-generation carbacephem antibiotic loracarbef (CAS 76470-66-1). Its molecular formula is C₁₆H₁₁D₅ClN₃O₄, with a molecular weight of 354.80 g/mol, representing a mass increase of approximately 1.4% compared to the unlabeled compound (349.77 g/mol). The deuterium atoms are strategically incorporated at five hydrogen positions, though the exact sites remain unspecified in public databases [1] [4]. This modification preserves the core carbacephem structure where a methylene group replaces the sulfur atom typical of cephalosporins, enhancing chemical stability while retaining β-lactam functionality [4] [9].
Table 1: Comparative Molecular Characteristics of Loracarbef and Loracarbef-d5
Property | Loracarbef | Loracarbef-d5 |
---|---|---|
CAS Number | 76470-66-1 | 1346597-29-2 |
Molecular Formula | C₁₆H₁₆ClN₃O₄ | C₁₆H₁₁D₅ClN₃O₄ |
Molecular Weight (g/mol) | 349.77 | 354.80 |
Isotopic Substitution | None | Five ²H atoms |
Primary Application | Antibacterial agent | Pharmacological tracer |
The development of deuterated pharmaceuticals emerged in the 1970s, driven by advances in stable isotope chemistry and mass spectrometry. Early studies demonstrated deuterium's ability to alter metabolic pathways without compromising biological activity—a principle later applied to antibiotics [3] [6]. Loracarbef-d5 represents a specific application within the carbacephem class, designed to leverage deuterium's kinetic isotope effect. This effect arises from the strengthened carbon-deuterium (C-²H) bond compared to carbon-hydrogen (C-H), potentially reducing susceptibility to enzymatic degradation at labeled positions [3] [7]. Unlike therapeutic deuterated drugs (e.g., deutetrabenazine), loracarbef-d5 serves primarily as a research tool, reflecting a strategic shift toward isotopic labeling for mechanistic studies rather than direct therapeutic enhancement [7].
Stable isotopes (²H, ¹³C, ¹⁵N) enable precise drug disposition tracking without radioactivity risks. Deuterium-labeled analogs like loracarbef-d5 function as internal standards in mass spectrometry, eliminating signal overlap between analytes and tracers. This allows accurate quantification of parent drugs and metabolites in complex biological matrices [3] [6] [10]. Beyond analytics, stable isotopes reveal metabolic pathways through isotope effects: deuterium substitution at metabolic soft spots can slow hepatic transformations, helping identify vulnerable molecular sites [3] [7]. For β-lactams, this informs stability optimization against enzymatic hydrolysis [6] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8